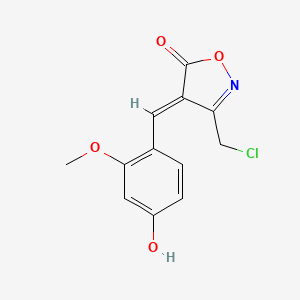

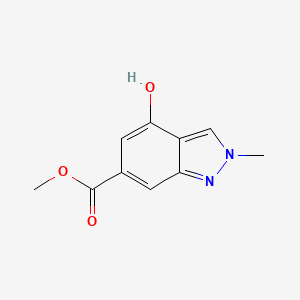

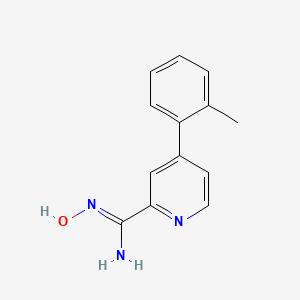

![molecular formula C11H14N2O3S B1418305 Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1105194-32-8](/img/structure/B1418305.png)

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Overview

Description

“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1105194-32-8 . It has a molecular weight of 254.31 .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of Schiff base ligand 2 ((E) methyl 6-benzyl-2- (4- (benzoxy)benzylideneamino)-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxylate) .Molecular Structure Analysis

The IUPAC Name of the compound is “methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” and its InChI Code is "1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3" .Chemical Reactions Analysis

The structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were explored . The same changes in the 3-position provided comparative enhancement of agonist action, yet, a marked difference was noted if the 6-position was N-methylated, making these compounds virtually inactive .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 254.31 .Scientific Research Applications

Antitubulin Agents

“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” has been used in the synthesis of new antitubulin agents . These agents have shown promising antiproliferative activity on a panel of cancer cell lines . Specifically, the 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue have been identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM .

Inhibition of Tubulin Polymerization

These compounds interact with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle . This interaction disrupts the normal cell cycle, leading to apoptotic cell death .

Induction of Apoptosis

The compounds have been found to be very effective in inducing apoptosis in a dose-dependent manner . This means that as the dose of the compound increases, so does the rate of apoptosis, or programmed cell death .

Selectivity Against Cancer Cells

Interestingly, these compounds did not induce cell death in normal human peripheral blood mononuclear cells . This suggests that they may be selective against cancer cells, which is a desirable characteristic for potential cancer treatments .

Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

“Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a key intermediate in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Synthetic Approaches for FDA Approved Drugs

This compound is also used in the synthesis of selected FDA approved drugs with pyrimidine as a central unit bearing different substituents . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Mechanism of Action

properties

IUPAC Name |

methyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLWMKMOYRESGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)

![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)